

The Pharmacokinetics and Metabolism of Exogenous Cholecystikin-8 (CCK-8): A Technical Guide

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Compound of Interest

Compound Name: Cholecystikin (26-33) (free acid)

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This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of exogenous cholecystikin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the development of novel therapeutics targeting cholecystikin receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core biological pathways associated with CCK-8.

Pharmacokinetic Profile of Exogenous CCK-8

The pharmacokinetic parameters of exogenous CCK-8 are characterized by rapid clearance and a short half-life across various species. The primary route of administration in research settings is intravenous infusion, which allows for precise control of plasma concentrations.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of exogenous CCK-8 in different species.

Species	Administration Route	Dose	Half-Life (t _{1/2})	Metabolic Clearance Rate (MCR)	Volume of Distribution (Vd)	Notes
Pig (Conscious)	Intravenous Infusion	2.9-232.3 pmol·kg ⁻¹ ·min ⁻¹	0.55 ± 0.03 min	134.8 ± 10.8 mL·kg ⁻¹ ·min ⁻¹	107.9 ± 13.0 mL·kg ⁻¹	-
Pig (Anesthetized)	Intravenous Infusion	Similar to conscious	0.68 ± 0.06 min	32.5 ± 3.9 mL·kg ⁻¹ ·min ⁻¹	45.2 ± 5.6 mL·kg ⁻¹	Anesthesia appears to decrease clearance.
Dog	Intravenous Bolus	Not specified	1.3 ± 0.1 min	Not specified	Not specified	Compared to CCK-58 which has a half-life of 4.4 ± 0.6 min. [1]
Rat	In vitro (plasma)	Not applicable	Sulfated: 17 min; Unsulfated: 5 min	Not applicable	Not applicable	In vitro degradation is faster for the unsulfated form. [2]
Human	In vitro (plasma)	Not applicable	Sulfated: 50 min; Unsulfated: 18 min	Not applicable	Not applicable	In vitro degradation is slower than in rat plasma. [2]
Human (Young & Older Adults)	Intravenous Infusion	1 ng·kg ⁻¹ ·min ⁻¹ and 3 ng·kg ⁻¹ ·min ⁻¹	Not specified	Not specified	Not specified	Plasma CCK-8 concentrations were higher in

older
subjects
compared
to young
subjects at
the same
infusion
rate.[3][4]
[5]

Metabolism of Exogenous CCK-8

Exogenous CCK-8 is rapidly metabolized by various peptidases in different tissues and in circulation. The primary sites of degradation include the kidneys, liver, and plasma.

Enzymatic Degradation Pathways

Several key enzymes have been identified in the metabolism of CCK-8:

- **Aminopeptidases:** These enzymes play a major role in the breakdown of CCK-8 in plasma. Their activity is inhibited by bestatin and puromycin.[2]
- **Phosphoramidon-sensitive endopeptidase ("Enkephalinase A"):** This enzyme, found in synaptic membranes, cleaves CCK-8 at the Trp³⁰-Met³¹ bond (major cleavage site) and the Tyr²⁷-Met²⁸ bond (minor cleavage site).[6]
- **Tripeptidyl Peptidase-I (TPP-I):** In brain lysosomes, TPP-I is essential for the degradation of sulfated CCK-8 that enters the cell via receptor-mediated endocytosis.[7] It sequentially removes tripeptides from the N-terminus.[7]

Metabolic Pathway of CCK-8

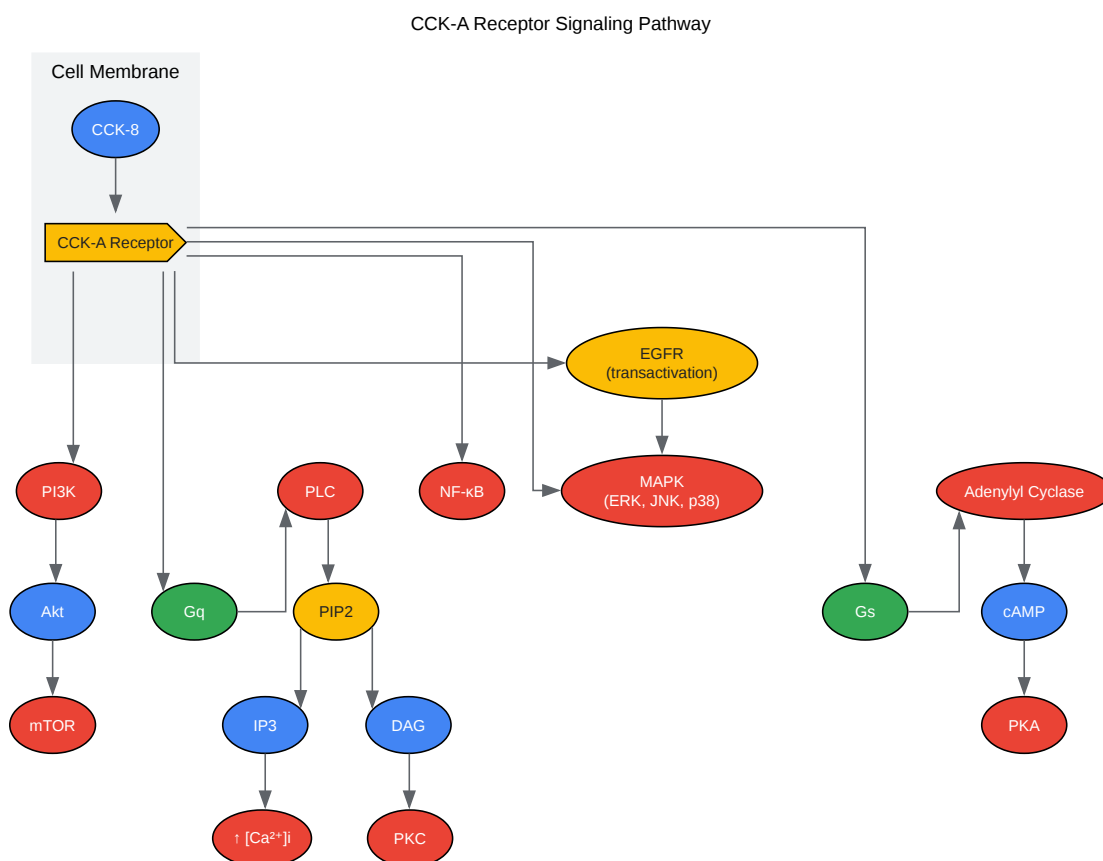
Metabolic degradation pathways of exogenous CCK-8.

Signaling Pathways of CCK-8

CCK-8 exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A (CCK₁) and CCK-B (CCK₂). The activation of these receptors triggers distinct intracellular signaling cascades.

CCK-A Receptor Signaling

The CCK-A receptor is primarily found in peripheral tissues like the pancreas and gallbladder, as well as in specific brain regions. Its activation is predominantly coupled to Gq and Gs proteins.



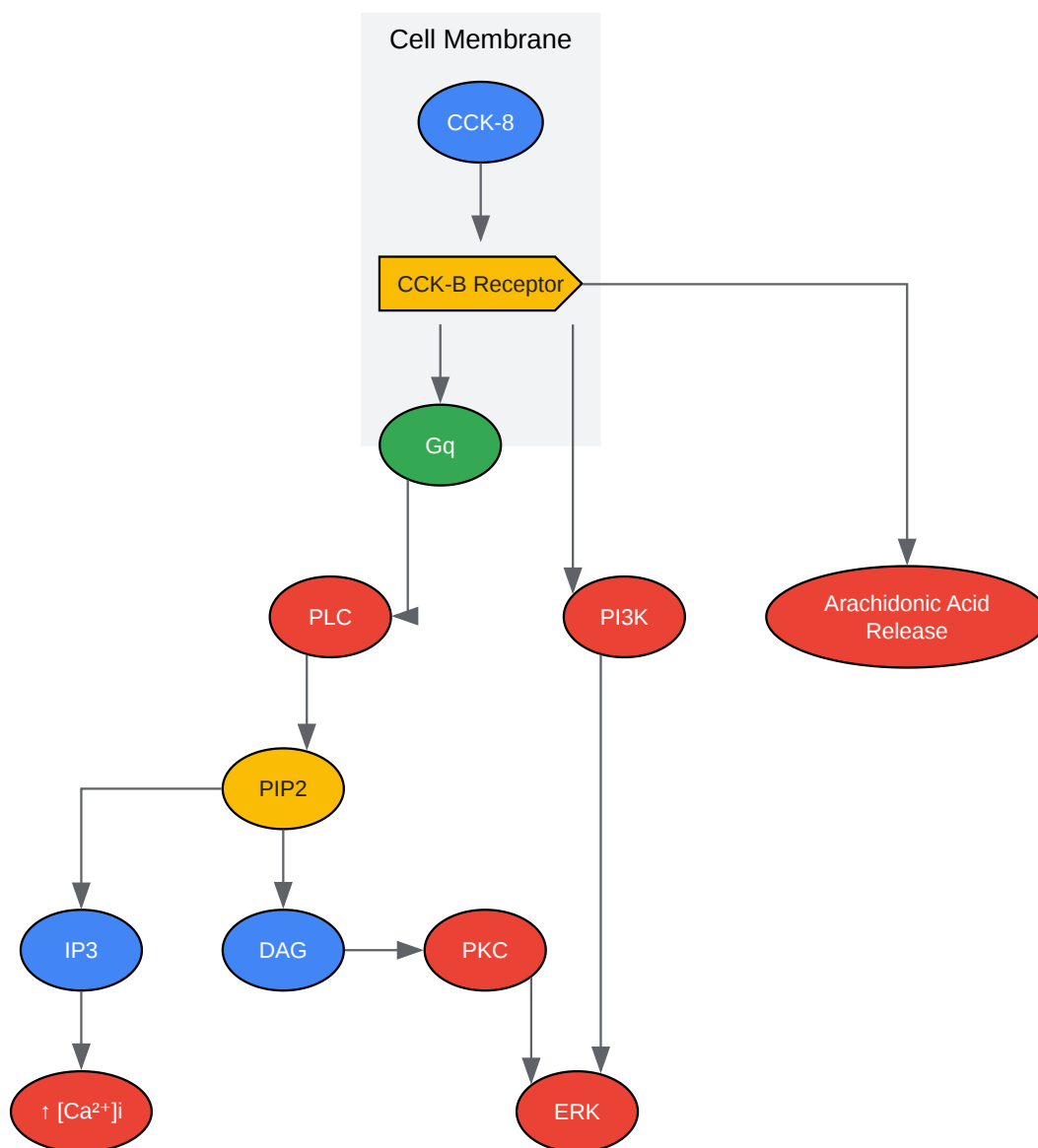
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Signaling pathways activated by CCK-8 via the CCK-A receptor.

CCK-B Receptor Signaling

The CCK-B receptor is the predominant form in the brain and is also found in the stomach. It is primarily coupled to the Gq protein.

CCK-B Receptor Signaling Pathway

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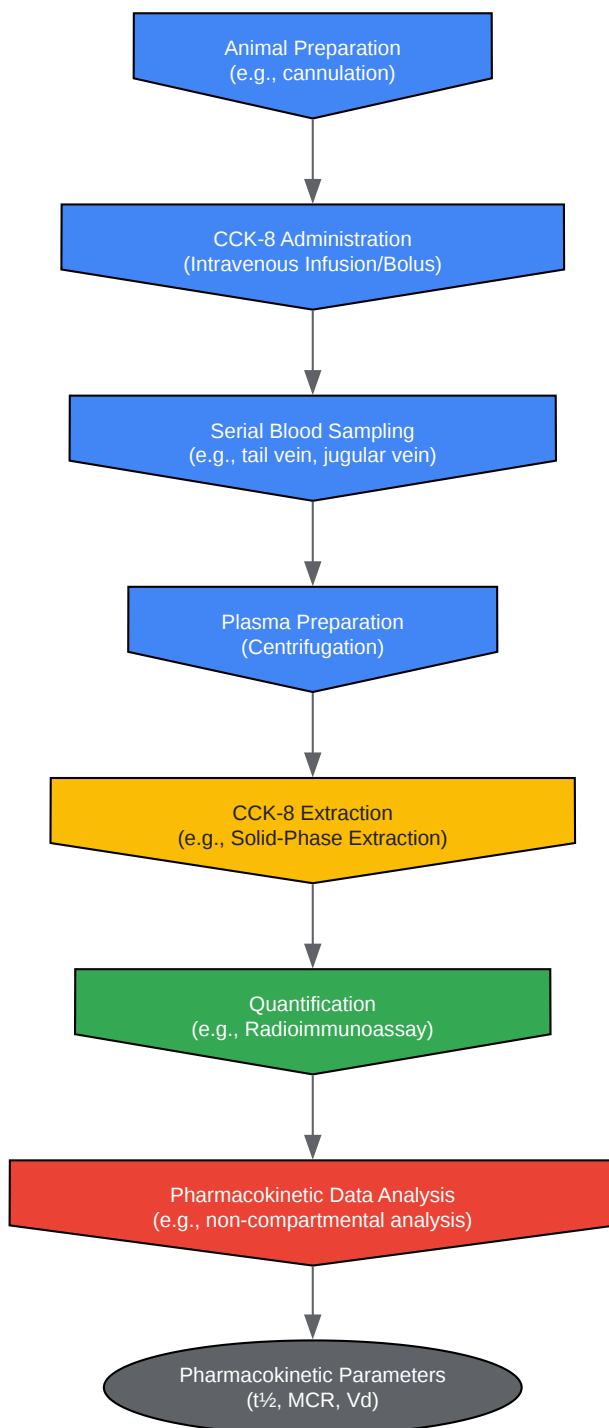
Signaling pathways activated by CCK-8 via the CCK-B receptor.

Experimental Protocols

Accurate determination of CCK-8 pharmacokinetics relies on robust experimental designs and analytical methods.

Experimental Workflow for in vivo Pharmacokinetic Studies

Experimental Workflow for CCK-8 Pharmacokinetic Studies

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References

- 1. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of exogenous cholecystokinin (CCK)-8 on food intake and plasma CCK, leptin, and insulin concentrations in older and young adults: evidence for increased CCK activity as a cause of the anorexia of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholecystokinin octa- and tetrapeptide degradation by synaptic membranes. III. Inactivation of CCK-8 by a phosphoramidon-sensitive endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tripeptidyl peptidase-I is essential for the degradation of sulphated cholecystokinin-8 (CCK-8S) by mouse brain lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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